N,5,6-trimethylpyridin-2-amine
CAS No.: 99132-29-3
Cat. No.: VC15791875
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99132-29-3 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | N,5,6-trimethylpyridin-2-amine |
| Standard InChI | InChI=1S/C8H12N2/c1-6-4-5-8(9-3)10-7(6)2/h4-5H,1-3H3,(H,9,10) |
| Standard InChI Key | LLLALLARMSBOTR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(C=C1)NC)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named 3,5,6-trimethylpyridin-2-amine under IUPAC nomenclature. Alternative designations include:
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2-Amino-3,5,6-trimethylpyridine
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6-Amino-2,3,5-trimethylpyridine
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3,5,6-Trimethyl-2-pyridinamine
These synonyms reflect variations in positional numbering conventions but consistently describe the same molecular structure .
Molecular and Structural Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 56705-18-1 |
| Molecular Formula | |
| Molecular Weight | 136.194 g/mol |
| Exact Mass | 136.100 Da |
| PSA (Polar Surface Area) | 38.91 Ų |
| LogP (Partition Coefficient) | 2.17 |
The pyridine core features a planar aromatic ring with an electron-donating amine group at position 2 and three methyl groups at positions 3, 5, and 6. This substitution pattern influences electronic distribution and steric bulk, potentially modulating interactions with biological targets .
Synthesis and Characterization
Analytical Characterization
Modern characterization techniques for such compounds typically include:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm methyl and amine group positions.
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Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolving crystal structure to confirm spatial arrangement (data unavailable for this compound).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
While experimental data are sparse, the compound’s LogP of 2.17 suggests moderate lipophilicity, favoring membrane permeability. The polar surface area (38.91 Ų) indicates potential for moderate aqueous solubility, contingent on pH and solvent interactions.
Metabolic Considerations
Methylated pyridines often undergo hepatic metabolism via cytochrome P450 enzymes, with possible demethylation or oxidation pathways. The amine group may facilitate glucuronidation or sulfation, enhancing renal excretion.
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